Empedopeptin is synthesized via a non-ribosomal peptide synthetase pathway. The biosynthetic gene cluster responsible for its production has been identified and characterized through genome mining techniques. This cluster contains several key domains that facilitate the assembly of the lipopeptide structure:
The molecular formula of empedopeptin is , with an index of hydrogen deficiency of 16 .
Empedopeptin's structure is characterized by a cyclic arrangement of eight amino acids, interspersed with lipid components. The cyclic nature contributes to its stability and bioactivity. The precise arrangement of amino acids includes both L- and D-configurations, which play a crucial role in its interaction with bacterial targets . The structural analysis reveals:
Empedopeptin primarily acts by inhibiting cell wall biosynthesis in bacteria. The mechanism involves binding to peptidoglycan precursors, specifically forming complexes with undecaprenyl pyrophosphate, which disrupts the synthesis of peptidoglycan layers essential for bacterial cell wall integrity .
The key reactions include:
The mechanism by which empedopeptin exerts its antibacterial effects involves several steps:
Empedopeptin exhibits distinct physical and chemical properties:
Relevant data includes:
Empedopeptin has significant potential in scientific research and pharmaceutical applications:
Empedopeptin (initially designated BMY-28117) was first isolated in 1984 from the Gram-negative bacterium Empedobacter haloabium nov. sp. (ATCC 31962) [2]. Its discovery emerged from systematic screening of soil microorganisms for antimicrobial activity against drug-resistant pathogens. Early studies characterized it as a water-soluble depsipeptide antibiotic containing eight amino acid residues and a C₁₄-fatty acid moiety [2] [4]. Modern genomic analyses have since reclassified the producing organism within the Massilia genus, with Massilia sp. YMA4 identified as a marine-derived producer of empedopeptin and structural analogs [4]. The compound’s name derives from its original producer (Empedobacter) and its peptidic nature.
Empedopeptin demonstrates potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae [1] [2]. Its efficacy extends to in vivo models, where it protected mice against systemic infections caused by S. aureus, S. pyogenes, and Clostridium perfringens [2]. Notably, empedopeptin remains active against clinical isolates resistant to conventional antibiotics like vancomycin, positioning it as a promising scaffold for combating antimicrobial resistance (AMR) [1] [8]. The World Health Organization (WHO) classifies several target pathogens (e.g., VRE) as high-priority threats, underscoring empedopeptin’s therapeutic relevance [7].
Empedopeptin belongs to the lipodepsipeptide class of antibiotics, characterized by a hybrid structure combining a fatty acid chain with a peptide core containing both amide and ester bonds [6] [8]. Specifically:
Table 1: Key Features of Depsipeptide Antibiotics
Structural Feature | Empedopeptin | Class Function |
---|---|---|
Peptide Core | Cyclic octapeptide | Backbone for target interaction |
Fatty Acid Moiety | C₁₄-saturated chain | Membrane anchoring & permeability |
Ester Bonds | 1 (linking lipid to peptide) | Metabolic stability & conformational rigidity |
Unusual Amino Acids | d-Ser, β-OH-Asp | Resistance to peptidases |
This structural class includes clinically significant antibiotics like daptomycin and polymyxins, though empedopeptin’s mechanism differs substantially [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7